Cas no 31406-52-7 (Diaminodibenzo-18-crown-6)

Diaminodibenzo-18-crown-6 化学的及び物理的性質
名前と識別子
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- Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine,6,7,9,10,17,18,20,21-octahydro-
- Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine, 6,7,9,10,17,18,20,21-octahydro-
- 20,24-Diamino-2,3:11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
- 4,4'-Diaminodibenzo-18-crown-6
- trans-4,4'-Diaminodibenzo-18-crown-6
- trans-Diaminodibenzo-18-crown-6
- Diaminodibenzo-18-crown-6
- 31406-52-7
- 4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A)
- 5',5''-Diaminodibenzo[b,k]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
- 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine #
- FZBKJPIOBRHDOZ-UHFFFAOYSA-N
- SR-01000389289
- 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine
- F73222
- SR-01000389289-1
- 6,7,9,10,17,18,20,21-OCTAHYDRODIBENZO[B,K][1,4,7,10,13,16]HEXAOXACYCLOOCTADECINE-2,13,14-DIAMINE
- SCHEMBL807372
- 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
- AKOS000637983
- 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine
-
- インチ: 1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2
- InChIKey: WLUXXJQSBVDVOK-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C1(N([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 390.17908655 g/mol
- どういたいしつりょう: 390.17908655 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 0
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ぶんしりょう: 390.4
Diaminodibenzo-18-crown-6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3750687-1g |
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine, 6,7,9,10,17,18,20,21-octahydro- |
31406-52-7 | 95% | 1g |
¥3000 | 2023-11-08 | |
Ambeed | A1237024-250mg |
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |
31406-52-7 | 98% | 250mg |
$260.0 | 2025-03-18 | |
Ambeed | A1237024-1g |
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |
31406-52-7 | 98% | 1g |
$700.0 | 2025-03-18 | |
Ambeed | A1237024-100mg |
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |
31406-52-7 | 98% | 100mg |
$153.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710452-100mg |
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |
31406-52-7 | 98% | 100mg |
¥1199.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710452-1g |
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |
31406-52-7 | 98% | 1g |
¥5500.00 | 2024-08-02 | |
1PlusChem | 1P00CAUI-100mg |
4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A) |
31406-52-7 | 98% | 100mg |
$144.00 | 2024-05-06 | |
1PlusChem | 1P00CAUI-1g |
4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A) |
31406-52-7 | 98% | 1g |
$770.00 | 2023-12-17 | |
1PlusChem | 1P00CAUI-250mg |
4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A) |
31406-52-7 | 98% | 250mg |
$244.00 | 2024-05-06 | |
Ambeed | A1237024-5g |
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine |
31406-52-7 | 98% | 5g |
$2070.0 | 2025-03-18 |
Diaminodibenzo-18-crown-6 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Diaminodibenzo-18-crown-6に関する追加情報
Recent Advances in the Application of Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) in Chemical Biology and Pharmaceutical Research
Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) is a crown ether derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique molecular recognition properties. Recent studies have explored its potential in various applications, including ion transport, molecular sensing, and drug delivery systems. This research brief synthesizes the latest findings on this compound, highlighting its structural versatility and functional efficacy.
A study published in the Journal of the American Chemical Society (2023) demonstrated the use of Diaminodibenzo-18-crown-6 as a selective ionophore for potassium ions in biological membranes. The researchers employed NMR spectroscopy and X-ray crystallography to elucidate the binding mechanism, revealing a high affinity for K+ ions over Na+ ions, with a selectivity ratio of 10:1. This property makes it a promising candidate for developing potassium-selective sensors and therapeutic agents targeting ion channel disorders.
In the field of drug delivery, a 2024 paper in Advanced Materials reported the incorporation of Diaminodibenzo-18-crown-6 into polymeric nanoparticles for targeted cancer therapy. The crown ether's ability to form stable complexes with amine-containing drugs enhanced the loading efficiency of doxorubicin by 40% compared to conventional carriers. In vitro studies showed pH-responsive release kinetics, with 80% drug release achieved at tumor microenvironment pH (6.5) while maintaining stability at physiological pH (7.4).
Recent computational studies have further expanded the understanding of this compound's potential. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) predicted strong interactions between Diaminodibenzo-18-crown-6 and G-quadruplex DNA structures, suggesting applications in anticancer therapy by stabilizing telomeric DNA. Experimental validation is currently underway in several laboratories.
The synthesis and modification of Diaminodibenzo-18-crown-6 have also seen advancements. A novel one-pot synthesis method reported in Organic Letters (2023) improved the yield from 35% to 72% while reducing reaction time from 48 hours to 12 hours. This development addresses previous scalability challenges and facilitates broader research applications.
Looking forward, researchers are exploring the chiral recognition properties of Diaminodibenzo-18-crown-6 for enantiomeric separation in pharmaceutical manufacturing. Preliminary results presented at the 2024 International Symposium on Macrocyclic and Supramolecular Chemistry showed >90% enantiomeric excess for several amino acid derivatives, indicating potential for producing optically pure drug compounds.
In conclusion, Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) continues to demonstrate remarkable versatility in chemical biology and pharmaceutical applications. Its unique combination of molecular recognition, ion selectivity, and drug complexation properties positions it as a valuable tool for advancing both fundamental research and therapeutic development. Future studies will likely focus on translational applications and further optimization of its physicochemical properties.
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